methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine moiety and a methyl ester group. The Boc group is a widely used protecting group in organic synthesis, particularly for amines, to enhance stability and prevent undesired reactions during multi-step syntheses . This compound likely serves as an intermediate in the preparation of bioactive molecules targeting central nervous system (CNS) receptors, given the structural similarity to dopamine D4 receptor antagonists like L-745,870 (). The methyl ester group may improve solubility or act as a prodrug moiety, which can be hydrolyzed in vivo to the active carboxylic acid form.
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)26-17(24)22-9-7-21(8-10-22)14-12-5-6-19-15(12)20-11-13(14)16(23)25-4/h5-6,11H,7-10H2,1-4H3,(H,19,20) |
InChI Key |
NTQUOFOANXXUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine ring through various functionalization reactions.
Attachment of the Piperazinyl Group: The piperazinyl group is attached to the core structure via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. Below is a detailed comparison of methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with related compounds, focusing on structural features, pharmacological activity, and synthetic utility.
Structural and Functional Analogues
2.1.1. L-745,870 (3-([4-(4-Chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine)
- Structure : Shares the pyrrolo[2,3-b]pyridine core but substitutes the Boc group with a 4-chlorophenyl-piperazine moiety.
- Pharmacology :
- High selectivity for dopamine D4 receptors (Ki = 0.43 nM; >2000-fold selectivity over other dopamine subtypes) .
- Acts as a D4 antagonist, reversing dopamine-mediated inhibition of adenylate cyclase and GTPγS binding .
- Unlike typical antipsychotics, it lacks effects on dopamine metabolism or prolactin levels in rodents .
- Key Difference : The 4-chlorophenyl group enhances receptor affinity, while the Boc group in the target compound likely serves as a synthetic handle for further derivatization.
2.1.2. Ethyl 4-{[(3R)-1-(Cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Structure: Replaces the Boc-piperazine with a cyanoacetyl-piperidine group and uses an ethyl ester .
- Key Difference : Ethyl ester increases lipophilicity compared to the methyl ester, which could influence bioavailability and metabolic stability .
2.1.3. 3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride
- Structure : Features a 4-iodophenyl-piperazine substituent .
- Pharmacology : The iodine atom’s bulk and electronegativity may enhance receptor binding affinity but reduce metabolic stability compared to smaller halogens (e.g., chlorine in L-745,870).
- Key Difference : The trihydrochloride salt form improves aqueous solubility, critical for in vivo administration .
2.1.4. PROTAC RAF Degrader 1
- Structure : Incorporates the pyrrolo[2,3-b]pyridine core into a larger proteolysis-targeting chimera (PROTAC) with additional sulfonamide and thiazole groups .
- Pharmacology : Utilizes the core for target binding while leveraging the PROTAC mechanism to induce RAF protein degradation.
- Key Difference: Demonstrates the scaffold’s adaptability in non-receptor applications, such as targeted protein degradation .
Data Table: Structural and Pharmacological Comparison
Biological Activity
Methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 368.41 g/mol
The structural complexity of this compound is attributed to the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Microtubule Targeting : Compounds with a pyrrolo[2,3-b]pyridine scaffold have been shown to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial for the development of anti-cancer agents that can disrupt cellular processes essential for tumor growth .
- Autophagy Modulation : The compound has potential effects on autophagic processes. Autophagy can serve as a double-edged sword in cancer therapy, where it may either promote cell survival or lead to cell death depending on the context. Agents that modulate autophagy alongside microtubule disruption may enhance therapeutic efficacy .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using assays that evaluate cell viability and apoptosis induction .
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Microtubule disruption | Cell cycle arrest | |
| Autophagy modulation | Dual role in cell survival/death |
A study focusing on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the piperazine moiety significantly influenced the biological activity against various cancer types. The introduction of different substituents was found to enhance potency and selectivity towards specific tumor types .
Case Study: Cancer Cell Lines
In vitro studies have shown that this compound exhibits promising activity against several cancer cell lines including:
- Colon Cancer Cells : The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates.
- Leukemia Models : In ex vivo studies using splenocytes from Eμ-TCL1 mice (a model for chronic lymphocytic leukemia), the compound showed pro-apoptotic activity, suggesting its potential as a therapeutic agent in hematological malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
